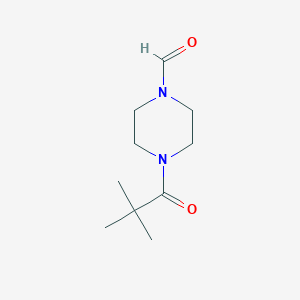
4-(Trifluoromethylthio)phenyl fluoroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylthio)phenyl fluoroformate is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a fluoroformate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)phenyl fluoroformate typically involves the reaction of 4-(Trifluoromethylthio)phenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethylthio)phenyl fluoroformate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thiophenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carbamates, carbonates, thiocarbonates, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Trifluoromethylthio)phenyl fluoroformate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethylthio)phenyl fluoroformate involves its interaction with nucleophilic sites in biological molecules. The fluoroformate group can react with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of covalent bonds and modification of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenyl fluoroformate
- 4-(Trifluoromethylthio)phenyl isocyanate
- 4-(Trifluoromethylthio)phenyl acetate
Uniqueness
4-(Trifluoromethylthio)phenyl fluoroformate is unique due to the presence of both the trifluoromethylthio and fluoroformate groups, which confer distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials and pharmaceuticals .
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] carbonofluoridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDAGCBXQHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














